molecular formula C23H19N3O3 B4316291 3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one

3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B4316291
M. Wt: 385.4 g/mol
InChI Key: YIZRMSAYOLAXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an anthraquinone core, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the anthraquinone core: This can be achieved through Friedel-Crafts acylation of phthalic anhydride with a suitable aromatic compound, followed by cyclization.

    Introduction of the isoxazole ring: This step involves the reaction of the anthraquinone derivative with hydroxylamine to form the isoxazole ring.

    Amination reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: Shares the anthraquinone core but lacks the isoxazole ring and amino groups.

    Hydroxyethyl anthraquinone: Similar structure but without the methylphenyl amino group.

    Methylphenyl anthraquinone: Lacks the hydroxyethyl amino group.

Uniqueness

3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to the presence of both hydroxyethyl and methylphenyl amino groups, as well as the isoxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that are not observed in simpler anthraquinone derivatives.

Properties

IUPAC Name

12-(2-hydroxyethylamino)-10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-13-5-4-6-14(11-13)25-17-12-18(24-9-10-27)21-20-19(17)22(28)15-7-2-3-8-16(15)23(20)29-26-21/h2-8,11-12,24-25,27H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRMSAYOLAXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 2
Reactant of Route 2
3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 3
Reactant of Route 3
3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 4
Reactant of Route 4
3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 5
Reactant of Route 5
3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 6
Reactant of Route 6
3-[(2-hydroxyethyl)amino]-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.